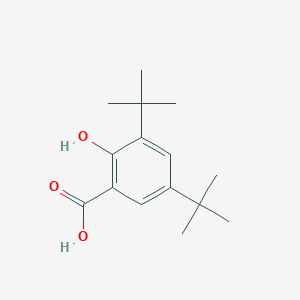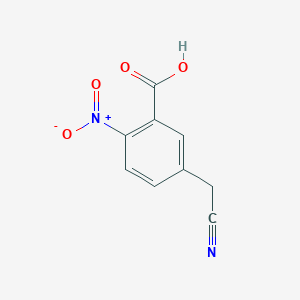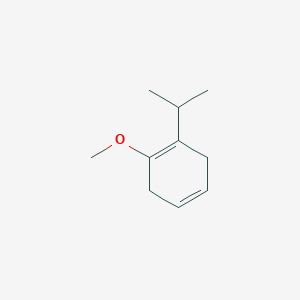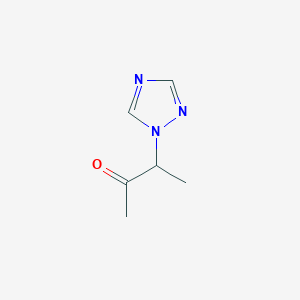
2,4-Dimethylbenzylmagnesium chloride
説明
2,4-Dimethylbenzylmagnesium chloride is a chemical compound with the molecular formula C9H11ClMg . It is a heterocyclic organic compound . The IUPAC name for this compound is magnesium;1-methanidyl-2,4-dimethylbenzene;chloride .
Molecular Structure Analysis
The molecular weight of 2,4-Dimethylbenzylmagnesium chloride is 178.94 g/mol . The InChI key is PXDWYCWWGSGXAO-UHFFFAOYSA-M . The canonical SMILES representation is CC1=CC(=C(C=C1)[CH2-])C.[Mg+2].[Cl-] .Physical And Chemical Properties Analysis
The exact mass of 2,4-Dimethylbenzylmagnesium chloride is 178.04000 . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors . The compound has a complexity of 95.6 .科学的研究の応用
Fluorescent Probe-Based Fiber Optic Sensor
2,4-Dimethylbenzylmagnesium chloride can be used in the development of fluorescent probe-based fiber optic sensors. These sensors are used for real-time monitoring of chloride ions in coastal concrete structures. The sensitivity of these sensors is greater than 0.01 M, and their accuracy in penetration depth measurement is better than 3 mm .
Synthesis of Dichlorobenzonitriles
This compound can be used in the synthesis of dichlorobenzonitriles, which are important organic intermediates for the production of many fine chemicals. In a study, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .
Preparation of Multi-Chlorobenzonitriles
A novel route for efficient preparation of 2,5-dichlorobenzonitrile was developed by chloromethylation of p-dichlorobenzene first, followed by catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride. The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .
特性
IUPAC Name |
magnesium;1-methanidyl-2,4-dimethylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,2H2,1,3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDWYCWWGSGXAO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[CH2-])C.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of reacting 2,4-dimethylbenzylmagnesium chloride with 2,4-pentanedione?
A1: This reaction is primarily used to synthesize a specific β-hydroxyketone. Reacting 2,4-dimethylbenzylmagnesium chloride, a Grignard reagent, with 2,4-pentanedione produces a β-hydroxyketone with the formula CH3(2,4-dimethylbenzyl)C(OH)CH2COCH3 []. This reaction is an example of Grignard reagents' utility in forming new carbon-carbon bonds, leading to more complex molecules.
Q2: What is the yield of β-hydroxyketone when using 2,4-dimethylbenzylmagnesium chloride in this reaction, and how does it compare to other Grignard reagents?
A2: The research paper indicates that using 2,4-dimethylbenzylmagnesium chloride with 2,4-pentanedione results in a lower yield of the target β-hydroxyketone compared to other Grignard reagents tested []. While some reagents achieved yields between 60-75%, the specific yield for 2,4-dimethylbenzylmagnesium chloride wasn't specified. This suggests that the bulky 2,4-dimethylbenzyl group might hinder the reaction, leading to a reduced yield compared to less sterically hindered Grignard reagents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



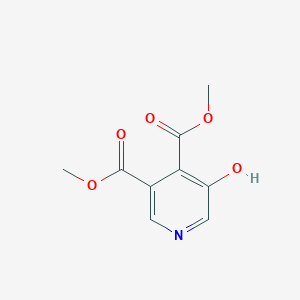
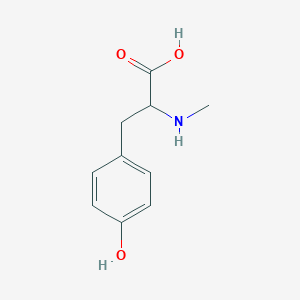

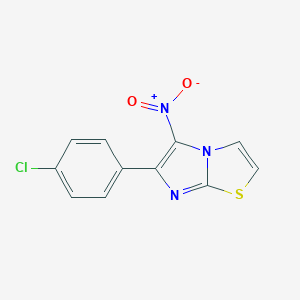
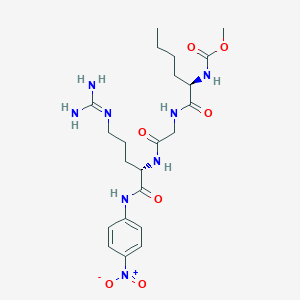
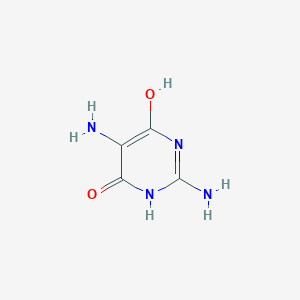
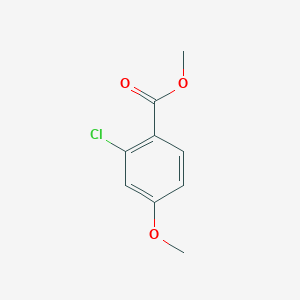
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)
